molecular formula C23H26FN3O5S B2514933 N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide CAS No. 898453-37-7

N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B2514933
CAS No.: 898453-37-7
M. Wt: 475.54
InChI Key: PNTTWSFOBIRKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a synthetic small molecule characterized by a spirocyclic diazaspiro[4.5]decane core. The structure includes a 4-tosyl (p-toluenesulfonyl) group at the 4-position of the spiro ring and an N-(4-fluorobenzyl)acetamide moiety.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O5S/c1-17-2-8-20(9-3-17)33(30,31)27-14-15-32-23(27)10-12-26(13-11-23)22(29)21(28)25-16-18-4-6-19(24)7-5-18/h2-9H,10-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTTWSFOBIRKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, primarily differing in substituents on the spirocyclic core or acetamide side chain. Below is a detailed comparison based on available evidence:

Core Spirocyclic Modifications

  • Asinex 51216586 (2-(3-benzyl-4-tosyl-1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide): Key Difference: The spiro ring is expanded to [5.5]undecane (vs. Binding Energy: Reported as −7.8 kcal/mol in fibroblast growth factor 2 (FGF2) inhibition studies, suggesting moderate affinity compared to other analogs .
  • Compound from (2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide): Key Difference: The N-substituent is a tetrahydrofuran (THF)-derived methyl group instead of 4-fluorobenzyl.

Substituent Variations at the 4-Position

  • N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide (CAS 898425-31-5): Key Difference: The 4-tosyl group is replaced with phenylsulfonyl, removing the methyl group on the sulfonyl aromatic ring.

Functional Group Comparisons

  • Asinex 51217461 (2-(2-(benzylsulfonyl)-3,3-dimethyl-2,8-diazaspiro[4.5]decan-8-yl)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide):

    • Key Difference : Incorporates a benzylsulfonyl group and a piperidine-sulfonamide side chain.
    • Binding Energy : −8.2 kcal/mol, indicating stronger binding than Asinex 51216586, possibly due to the dual sulfonamide groups enhancing electrostatic interactions .
  • N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (Synonyms in ): Key Difference: The spiro core includes a 2,4-dioxo motif instead of a single oxo group. Impact: Additional hydrogen-bonding sites may improve target engagement but could increase metabolic susceptibility .

Discussion of Structural-Activity Relationships (SAR)

  • Spiro Ring Size : Enlarging the spiro ring (e.g., [5.5]undecane in Asinex 51216586) may reduce binding affinity compared to the [4.5]decane core, as seen in its lower binding energy (−7.8 vs. −8.2 kcal/mol for Asinex 51217461) .
  • 4-Position Substituents : Tosyl groups (as in the target compound) provide steric bulk and electron-withdrawing effects, which may stabilize protein interactions. Replacing tosyl with phenylsulfonyl (CAS 898425-31-5) retains sulfonamide functionality but alters steric profiles .
  • N-Substituents : The 4-fluorobenzyl group in the target compound likely enhances lipophilicity and π-π stacking interactions compared to THF-methyl () or piperidine-sulfonamide (Asinex 51217461) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.